Naranja de metilo

Descripción general

Descripción

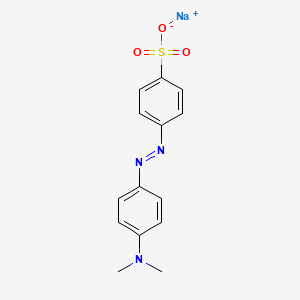

La naranja de metilo es un indicador de pH que se utiliza con frecuencia en la titulación debido a su clara y distinta variación de color a diferentes valores de pH. Es un colorante azoico, lo que significa que contiene el grupo funcional -N=N- como parte de su estructura. La this compound muestra un color rojo en medio ácido y un color amarillo en medio básico. Esta propiedad la hace particularmente útil para determinar el punto final de las titulaciones que involucran ácidos fuertes y bases débiles .

Aplicaciones Científicas De Investigación

La naranja de metilo tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción de la naranja de metilo como indicador de pH implica la protonación y desprotonación del grupo azo (-N=N-). En condiciones ácidas, el grupo azo se protona, lo que lleva a un color rojo. En condiciones básicas, el grupo azo se desprotona, lo que lleva a un color amarillo. Este cambio de color se produce debido al desplazamiento del espectro de absorción del compuesto, que está influenciado por el pH de la solución .

Análisis Bioquímico

Biochemical Properties

Methyl orange plays a significant role in biochemical reactions, particularly as an indicator in acid-base titrations. It interacts with hydrogen ions (H⁺) in acidic solutions, leading to a red coloration, and with hydroxide ions (OH⁻) in alkaline solutions, resulting in a yellow coloration . The interaction of methyl orange with these ions is crucial for its function as a pH indicator. Additionally, methyl orange can interact with proteins and enzymes, altering their activity and stability. For example, it has been observed to bind to certain enzymes, potentially inhibiting their activity .

Cellular Effects

Methyl orange can influence various cellular processes. In certain cell types, it has been shown to affect cell signaling pathways and gene expression. For instance, exposure to methyl orange can lead to changes in the expression of genes involved in stress responses and metabolic pathways . Additionally, methyl orange can impact cellular metabolism by interacting with key metabolic enzymes, potentially leading to altered metabolic flux and energy production.

Molecular Mechanism

At the molecular level, methyl orange exerts its effects through several mechanisms. It can bind to biomolecules such as proteins and nucleic acids, altering their structure and function. For example, methyl orange can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis . Additionally, methyl orange can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl orange can change over time. The stability of methyl orange is influenced by factors such as pH, temperature, and light exposure. Over time, methyl orange can degrade, leading to a loss of its indicator properties . Long-term exposure to methyl orange in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of methyl orange vary with different dosages in animal models. At low doses, methyl orange may have minimal impact on cellular function. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cell death . Threshold effects have been observed, where a certain concentration of methyl orange is required to elicit a significant biological response. Toxicity studies have shown that high doses of methyl orange can lead to adverse effects on organ function and overall health in animal models.

Metabolic Pathways

Methyl orange is involved in various metabolic pathways, particularly those related to its degradation and detoxification. Enzymes such as cytochrome P450 oxidases and reductases play a role in the metabolism of methyl orange, leading to the formation of intermediate metabolites . These metabolites can further interact with cellular components, potentially affecting metabolic flux and metabolite levels. The involvement of methyl orange in these pathways highlights its potential impact on cellular metabolism and overall biochemical homeostasis.

Transport and Distribution

Within cells and tissues, methyl orange is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The distribution of methyl orange within cells can influence its localization and accumulation, affecting its activity and function. For example, methyl orange may accumulate in specific organelles, such as lysosomes, where it can exert its effects on cellular processes.

Subcellular Localization

The subcellular localization of methyl orange is an important factor in determining its activity and function. Methyl orange can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, methyl orange may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Additionally, methyl orange can be found in the cytoplasm and other organelles, where it can impact various cellular processes.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La naranja de metilo se sintetiza a través de una reacción de acoplamiento de diazonio. El proceso comienza con la diazotación del ácido sulfanílico. El ácido sulfanílico se disuelve en una solución de carbonato de sodio y luego se trata con nitrito de sodio en presencia de ácido clorhídrico para formar una sal de diazonio. Esta sal de diazonio se acopla entonces con N,N-dimetil anilina para producir this compound .

Métodos de producción industrial: En un entorno industrial, la preparación de la this compound sigue una ruta similar pero a mayor escala. Los reactivos se mezclan en grandes reactores, y las condiciones de reacción se controlan cuidadosamente para garantizar un alto rendimiento y pureza. El producto final se purifica a menudo mediante procesos de recristalización y filtración .

Análisis De Reacciones Químicas

Tipos de reacciones: La naranja de metilo experimenta varios tipos de reacciones químicas, incluyendo:

Reacciones ácido-base: La this compound cambia de color dependiendo del pH de la solución. .

Reacciones de reducción: La this compound puede reducirse para formar compuestos incoloros.

Reactivos y condiciones comunes:

Condiciones ácidas: El ácido clorhídrico se utiliza comúnmente para crear un ambiente ácido para la this compound.

Condiciones básicas: El hidróxido de sodio se utiliza para crear un ambiente básico.

Principales productos:

Comparación Con Compuestos Similares

La naranja de metilo se compara a menudo con otros indicadores de pH como la fenolftaleína y el azul de bromotimol:

Fenolftaleína: A diferencia de la this compound, la fenolftaleína se vuelve incolora en condiciones ácidas y rosada en condiciones básicas. .

Azul de bromotimol: Este indicador se vuelve amarillo en condiciones ácidas y azul en condiciones básicas.

Unicidad de la this compound: La this compound es única debido a su brusco cambio de color en un rango de pH de 3,1-4,4, lo que la hace particularmente útil para titulaciones que involucran ácidos fuertes y bases débiles .

Lista de compuestos similares:

- Fenolftaleína

- Azul de bromotimol

- Rojo de metilo

Propiedades

Número CAS |

547-58-0 |

|---|---|

Fórmula molecular |

C14H15N3NaO3S |

Peso molecular |

328.34 g/mol |

Nombre IUPAC |

sodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonic acid |

InChI |

InChI=1S/C14H15N3O3S.Na/c1-17(2)13-7-3-11(4-8-13)15-16-12-5-9-14(10-6-12)21(18,19)20;/h3-10H,1-2H3,(H,18,19,20); |

Clave InChI |

LOJHDGOZROMANL-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |

SMILES canónico |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O.[Na] |

Apariencia |

Solid powder |

Color/Form |

ORANGE-YELLOW POWDER OR CRYSTALLINE SCALES |

melting_point |

>300 °C |

Key on ui other cas no. |

547-58-0 |

Descripción física |

4-dimethylaminoazobenzene-4-sulfonic acid, sodium salt is an orange powder. (NTP, 1992) Orange powder, insoluble in water; [CAMEO] |

Pictogramas |

Acute Toxic |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

502-02-3 (Parent) |

Vida útil |

>2 years if stored properly |

Solubilidad |

less than 1 mg/mL at 64 °F (NTP, 1992) SOL IN 500 PARTS WATER; MORE SOL IN HOT WATER PRACTICALLY INSOL IN ALC INSOL IN ETHER; SLIGHTLY SOL IN PYRIMIDINE 20 mg/ml in 2-methoxyethanol; 0.3 mg/ml in ethanol In water= 200 mg/l at 25 °C |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

C.I. 13025 C.I. Acid Orange 52 C.I. Acid Orange-52 C.I.-13025 Gold Orange helianthine methyl orange methyl orange, 35S-labeled methyl orange, sodium salt p(((p-dimethylamino)phenyl)azo)benzenesulfonic acid sodium salt Tropaeolin D |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.